9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]
Description
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene] (CAS No. 1262281-88-8) is a spiro-conjugated compound widely studied as a host material in blue organic light-emitting diodes (OLEDs). Its molecular formula is C₄₉H₃₀, with a molecular weight of 618.76 g/mol . Key properties include UV absorption maxima at 395 nm (in chloroform) and 400 nm (film), photoluminescence (PL) emission at 428 nm (solution) and 444 nm (film), and HOMO/LUMO levels of -5.87 eV and -2.91 eV, respectively . Synthesized via Suzuki coupling reactions , its rigid spiro architecture enhances thermal stability and suppresses aggregation-induced quenching, making it suitable for high-performance OLEDs.
Properties
Molecular Formula |
C49H30 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
9-(10-phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C49H30/c1-2-15-32(16-3-1)46-37-20-6-8-22-39(37)47(40-23-9-7-21-38(40)46)33-26-28-41-45(30-33)49(44-29-27-31-14-4-5-17-34(31)48(41)44)42-24-12-10-18-35(42)36-19-11-13-25-43(36)49/h1-30H |
InChI Key |
VEAGHLNFEQYXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=C(C68C9=CC=CC=C9C1=CC=CC=C81)C=CC1=CC=CC=C17 |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Reaction
The primary route for synthesizing 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene] involves a Suzuki–Miyaura coupling between a brominated spirobenzofluorene precursor and a 10-phenylanthracen-9-ylboronic ester. This method, adapted from studies on analogous spiro-anthracene systems, proceeds as follows:
Precursor Preparation :
- Spirobenzofluorene-7,9'-fluorene bromide : Synthesized via Friedel–Crafts alkylation of 2-bromobiphenyl with 1,1,1-triphenylethanol, followed by bromination using $$N$$-bromosuccinimide (NBS) in dimethylformamide (DMF).
- 10-Phenylanthracen-9-ylboronic ester : Prepared by lithiation of 9-bromo-10-phenylanthracene with $$n$$-butyllithium, followed by treatment with triisopropyl borate.
Coupling Reaction :
The brominated spirobenzofluorene (1.0 equiv) and boronic ester (1.2 equiv) are reacted in a degassed mixture of tetrahydrofuran (THF) and water (4:1 v/v) under nitrogen. Catalysis is achieved using tetrakis(triphenylphosphine)palladium(0) ($$Pd(PPh3)4$$, 3–5 mol%) with potassium carbonate ($$K2CO3$$, 2.0 equiv) as the base. The reaction is heated at 80–100°C for 24–48 hours.Workup and Purification :
Post-reaction, the mixture is cooled, extracted with dichloromethane, and washed with brine. The crude product is purified via column chromatography (silica gel, hexane/toluene eluent) to yield the target compound as a pale-yellow solid (65–78% yield).
Optimization of Reaction Conditions
Catalyst Loading and Solvent Effects
Systematic optimization reveals that increasing $$Pd(PPh3)4$$ loading from 3% to 5% enhances yield by 12–15%, likely due to improved catalytic turnover. Polar aprotic solvents like THF outperform toluene or dioxane, minimizing side reactions such as homo-coupling (Table 1).
Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF/H₂O | 3 | 80 | 65 |
| THF/H₂O | 5 | 80 | 78 |
| Toluene/H₂O | 5 | 80 | 42 |
Temperature and Reaction Time
Elevating temperatures from 80°C to 100°C reduces reaction time from 48 hours to 24 hours without compromising yield. Prolonged heating (>60 hours) induces degradation, lowering yields by ~20%.
Characterization and Analytical Validation
Spectroscopic Analysis
- ¹H NMR (CDCl₃, 400 MHz) : Key peaks include aromatic protons at δ 7.68–7.45 (m, 22H, spirobenzofluorene and anthracene) and δ 7.12 (s, 1H, bridging phenyl).
- ¹³C NMR : Confirms sp³-hybridized spiro carbon at δ 54.3 ppm.
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for $$C{49}H{31}$$: 643.2432; found: 643.2428.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature ($$T_g$$) of 263°C, critical for OLED applications requiring thermal resilience. Thermogravimetric analysis (TGA) shows 5% weight loss at 410°C under nitrogen.
Comparative Analysis with Related Compounds
Spirobenzofluorene Dimers vs. Monomers
While spirobenzofluorene dimers (e.g., 1,4-bis(spirobenzofluorene)benzene) exhibit higher $$T_g$$ (~280°C), the monomeric structure of 9-(10-Phenylanthracen-9-yl)spirobenzofluorene offers superior solubility for solution-processing.
Alternative Synthetic Routes
Attempted Heck coupling with vinylanthracene derivatives resulted in <30% yield due to steric hindrance. Ullmann coupling using copper iodide afforded lower purity (50–60%) compared to Suzuki–Miyaura.
Challenges and Mitigation Strategies
Purification Difficulties
The compound’s high hydrophobicity necessitates gradient elution (hexane to toluene) during column chromatography to prevent co-elution of byproducts.
Side Reactions
Trace oxygen in reactions promotes boronic ester oxidation, addressed via rigorous degassing. Homo-coupling byproducts (e.g., bis-spirobenzofluorene) are minimized by maintaining a 1:1.2 molar ratio of bromide to boronic ester.
Chemical Reactions Analysis
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] has several scientific research applications, including:
Organic Electronics: It is primarily used as a blue host material in OLEDs due to its high efficiency and stability.
Material Science: The compound is studied for its potential use in other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Chemical Research: Researchers explore its unique structural properties and reactivity to develop new materials with enhanced performance.
Mechanism of Action
The mechanism of action of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] in OLEDs involves its role as a host material that facilitates the efficient transfer of energy to the dopant molecules. This process results in the emission of blue light. The compound’s unique spiro structure contributes to its high thermal and morphological stability, which is crucial for the longevity and performance of OLED devices .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | HOMO (eV) | LUMO (eV) | UV λ_max (nm) | PL λ_max (nm) | Tg (°C) | EQE (%) |
|---|---|---|---|---|---|---|---|
| BH-9PA | 618.76 | -5.87 | -2.91 | 395 | 428 | >174* | ~1.85** |
| BH-9NA | ~650† | N/A | N/A | ~400–410† | ~430–440† | N/A | N/A |
| Compound 7 (SBFF dimer) | 708.84‡ | N/A | N/A | 353 | 424 | >174 | N/A |
| Spiro[fluorene-7,9'-benzofluorene] | ~366§ | -5.7¶ | -2.7¶ | 370¶ | 420¶ | 150¶ | 1.85 |
Based on SBFF dimers ; *From analogous devices ; †Estimated; ‡From ; §From ; ¶From earlier studies .
Research Findings
- Spiro Architecture Advantages : BH-9PA’s spiro structure provides superior thermal stability (Tg >174°C) compared to linear fluorene derivatives .
- Substituent Effects : Phenylanthracene groups in BH-9PA enhance conjugation, red-shifting emission (428 nm vs. 424 nm in simpler SBFF dimers) .
- Device Performance: BH-9PA-based OLEDs achieve efficiencies comparable to spiro-indenopyridine derivatives (~1.85% EQE) but with better color purity .
- Synthesis Flexibility : Suzuki reactions enable precise functionalization of SBFF cores, allowing tailored optoelectronic properties .
Q & A
Q. What are the key physicochemical properties of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene], and how are they experimentally determined?
The compound exhibits a molecular weight of 618.76 g/mol, HOMO/LUMO levels of -5.87 eV and -2.91 eV, and UV/emission maxima at 395/428 nm (in CHCl₃) and 400/444 nm (film). Key characterization methods include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>99% sublimed grade) .
- UV-Vis and Photoluminescence (PL) Spectroscopy to determine absorption/emission profiles and solvent/film-state differences .
- Cyclic Voltammetry (CV) or Density Functional Theory (DFT) calculations to derive HOMO/LUMO levels, critical for charge transport studies .
Q. What synthetic strategies are employed to prepare spiro[benzo[c]fluorene-7,9'-fluorene] derivatives like this compound?
The core spiro architecture is typically constructed via Suzuki-Miyaura coupling reactions , which enable precise crosslinking of aromatic subunits (e.g., anthracene and fluorene moieties). For example, 9-anthracene-substituted derivatives are synthesized by coupling brominated spiro intermediates with phenylboronic acids under palladium catalysis . Post-functionalization (e.g., bromination) can introduce reactive sites for further derivatization .
Advanced Research Questions
Q. How does the spiro-conjugated structure influence the thermal stability and optoelectronic performance of this compound in OLED devices?
The orthogonal spiro configuration reduces intermolecular π-π stacking, enhancing thermal stability (e.g., glass transition temperatures >200°C) and suppressing aggregation-caused quenching. In blue OLEDs, this compound serves as a host material , achieving high external quantum efficiency (EQE) by facilitating balanced charge transport and energy transfer to emissive dopants. Device optimization involves:
- Layer-by-Layer Fabrication : Using vacuum deposition to stack hole-transport (e.g., TBB), emissive (host:dopant blend), and electron-transport layers (e.g., LG201) .
- Dopant Engineering : Incorporating dopants like DTSBAF (3,9-di(di(p-tolyl))aminospiro derivatives) to fine-tune emission spectra (e.g., λmax = 472 nm) and color purity (CIE coordinates: 0.15, 0.09) .
Q. What methodologies are used to resolve contradictions in reported HOMO/LUMO values for spiro-type compounds?
Discrepancies in HOMO/LUMO values often arise from differences in measurement techniques (experimental vs. computational). To reconcile
- Experimental Validation : Use Cyclic Voltammetry (CV) in anhydrous solvents (e.g., CH₂Cl₂) with ferrocene/ferrocenium as an internal reference.
- Computational Refinement : Apply DFT with B3LYP/6-31G(d) basis sets to model molecular orbitals, ensuring solvent effects (e.g., PCM models) are included .
- Cross-Validation : Compare results with analogous spiro compounds (e.g., spiro[dibenzo[c,h]xanthene-7,9'-fluorene]) to identify structural trends .
Q. How can researchers design experiments to evaluate the charge transport efficiency of this compound in optoelectronic devices?
Charge transport efficiency is assessed via:
- Space-Charge-Limited Current (SCLC) Measurements : Fabricate hole-only or electron-only devices to calculate carrier mobility using the Mott-Gurney law.
- Impedance Spectroscopy : Analyze frequency-dependent conductivity to distinguish bulk vs. interfacial charge transport limitations.
- Device Performance Metrics : Correlate luminance efficiency (cd/A) and EQE with HOMO/LUMO alignment relative to adjacent layers (e.g., TBB as a hole-transport material) .
Q. What strategies mitigate degradation mechanisms in spiro-based OLEDs under operational stress?
Degradation pathways (e.g., exciton-polaron quenching, Joule heating) are addressed by:
- Thermal Stability Screening : Use Thermogravimetric Analysis (TGA) to confirm decomposition temperatures (>400°C) and ensure compatibility with device processing .
- Encapsulation Techniques : Employ atomic layer deposition (ALD) of Al₂O₃ to protect against moisture/oxygen ingress.
- Dopant Optimization : Balance dopant concentration (e.g., 5% DTSBAF) to minimize triplet-triplet annihilation while maximizing radiative decay .
Methodological Notes
- Synthesis : Prioritize inert-atmosphere techniques (e.g., Schlenk lines) to prevent oxidation of reactive intermediates .
- Device Fabrication : Use shadow masks for precise layer patterning and in-situ vacuum deposition (<10⁻⁶ Torr) to minimize defects .
- Data Interpretation : Cross-reference computational (DFT) and experimental (CV, PL) data to validate electronic structure models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
